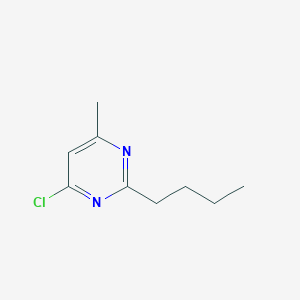

2-Butyl-4-chloro-6-methylpyrimidine

Overview

Description

2-Butyl-4-chloro-6-methylpyrimidine is a chemical compound with the molecular formula C9H13ClN2. It has a molecular weight of 184.67 . The compound is stored at a temperature of 4°C and is in liquid form .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 184.67 .

Scientific Research Applications

Synthesis and Chemical Properties

Pharmaceutical and Explosive Industries Precursor

A related compound, 4,6-dihydroxy-2-methylpyrimidine, serves as a crucial precursor in the synthesis of products with applications in pharmaceuticals and high explosives. Studies have focused on optimizing the synthesis process to achieve economic production without compromising quality, highlighting its importance in developing cost-effective manufacturing processes for high-value products (Patil et al., 2008).

Antimicrobial Activity

Derivatives of 2-aryl-sulphonamido-4-chloro/hydroxy-6-methylpyrimidines were synthesized and showed promising antimicrobial activities, indicating the potential of 2-butyl-4-chloro-6-methylpyrimidine analogs in developing new antimicrobial agents (Kartik et al., 2014).

Antituberculous Effect

A series of compounds derived from the reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines exhibited significant antituberculous effects, showcasing the compound's utility in creating potent antituberculous agents (Erkin & Krutikov, 2007).

Organotin Polymer Synthesis

The synthesis of a novel one-dimensional organotin polymer involving 4-hydroxy-2-mercapto-6-methylpyrimidine under solvothermal conditions demonstrated the compound's role in material science, particularly in creating polymers with unique structural properties (Ma, Tian, & Zhang, 2006).

Halogen/Halogen Displacement Reactions

Studies have explored the halogen displacement in pyridines and other heterocycles, including the transformation of chloro to bromo and iodo derivatives, highlighting the chemical versatility and potential for further functionalization of the pyrimidine ring (Schlosser & Cottet, 2002).

Safety and Hazards

The safety information for 2-Butyl-4-chloro-6-methylpyrimidine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .

Mode of Action

Pyrimidine derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of the chloro and methyl groups may influence the compound’s binding affinity and selectivity .

Biochemical Pathways

Pyrimidine derivatives are involved in a variety of biological processes, including dna and rna synthesis, signal transduction, and enzymatic reactions .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and membrane permeability .

Result of Action

Pyrimidine derivatives can modulate the activity of their target proteins, potentially leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-Butyl-4-chloro-6-methylpyrimidine . These factors can affect the compound’s solubility, stability, and interactions with its targets .

properties

IUPAC Name |

2-butyl-4-chloro-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-3-4-5-9-11-7(2)6-8(10)12-9/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABXIGOEVXQQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC(=N1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B3387593.png)

![4-[(Carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B3387597.png)

![2-chloro-N-[3-(naphthalen-1-ylmethyl)-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3387605.png)

![3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3387620.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid](/img/structure/B3387625.png)

![2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3387632.png)

![4-(2-methoxyethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3387634.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid](/img/structure/B3387637.png)

![3-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3387644.png)